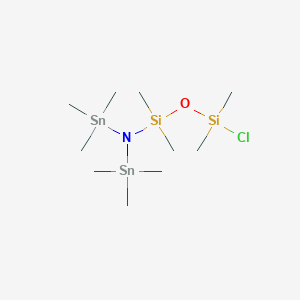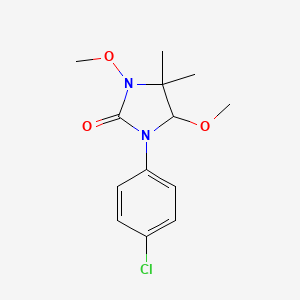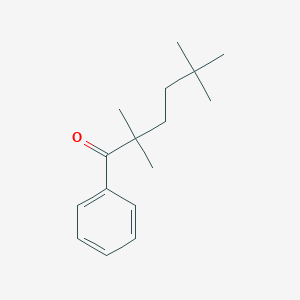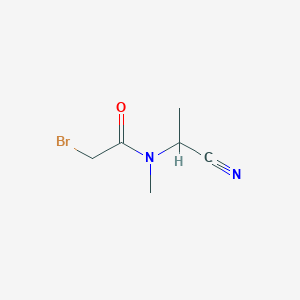![molecular formula C5H9Cl2N3O2 B14589047 2-[Dichloro(nitro)methyl]-1-methylimidazolidine CAS No. 61164-45-2](/img/structure/B14589047.png)
2-[Dichloro(nitro)methyl]-1-methylimidazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Dichloro(nitro)methyl]-1-methylimidazolidine is a chemical compound characterized by the presence of dichloro, nitro, and methyl groups attached to an imidazolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Dichloro(nitro)methyl]-1-methylimidazolidine typically involves multi-step reactions. One common approach is the nitration of an appropriate precursor, followed by chlorination and methylation steps. The nitration step often requires the use of concentrated nitric acid and sulfuric acid as catalysts. Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride. Methylation is usually carried out using methyl iodide or dimethyl sulfate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Safety measures are crucial due to the hazardous nature of some reagents and intermediates used in the synthesis.
化学反应分析
Types of Reactions
2-[Dichloro(nitro)methyl]-1-methylimidazolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base, leading to the formation of corresponding hydroxyl derivatives
Common Reagents and Conditions
Oxidation: Hydrogen gas, metal catalysts (e.g., palladium on carbon), metal hydrides (e.g., lithium aluminum hydride).
Substitution: Amines, thiols, alcohols, bases (e.g., sodium hydroxide).
Hydrolysis: Water, acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide).
Major Products Formed
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazolidine derivatives.
Hydrolysis: Formation of hydroxyl derivatives
科学研究应用
2-[Dichloro(nitro)methyl]-1-methylimidazolidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2-[Dichloro(nitro)methyl]-1-methylimidazolidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dichloro groups can participate in substitution reactions, modifying the compound’s activity and specificity. The imidazolidine ring provides structural stability and influences the compound’s overall reactivity .
相似化合物的比较
Similar Compounds
2,2-Dichloro-1-methylcyclopropanecarboxylate: Similar in having dichloro and methyl groups but differs in the ring structure.
4-[2,2-Dichloro-1-(4-methyl-3-nitrophenyl)vinyl]-1-methyl-2-nitrobenzene: Shares dichloro and nitro groups but has a different core structure.
Dichloromethane: Contains dichloro groups but lacks the complexity of the imidazolidine ring
Uniqueness
2-[Dichloro(nitro)methyl]-1-methylimidazolidine is unique due to its combination of dichloro, nitro, and methyl groups attached to an imidazolidine ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .
属性
CAS 编号 |
61164-45-2 |
|---|---|
分子式 |
C5H9Cl2N3O2 |
分子量 |
214.05 g/mol |
IUPAC 名称 |
2-[dichloro(nitro)methyl]-1-methylimidazolidine |
InChI |
InChI=1S/C5H9Cl2N3O2/c1-9-3-2-8-4(9)5(6,7)10(11)12/h4,8H,2-3H2,1H3 |
InChI 键 |
ZFSRKPWQIPSMGC-UHFFFAOYSA-N |
规范 SMILES |
CN1CCNC1C([N+](=O)[O-])(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[5-(2-Chlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrol-3-yl]pyridine](/img/structure/B14588968.png)
![Butyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14588975.png)

![(2-Hydroxyphenyl)[2-(4-methoxyphenyl)pyrimidin-5-yl]methanone](/img/structure/B14588978.png)
![2,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14588988.png)
![4-Hydroxy-2-[(2-methyl-2-phenylhydrazinylidene)methyl]butanoic acid](/img/structure/B14588995.png)


![N-[4-(4-Methoxybenzoyl)-5-methyl-1H-pyrrol-3-yl]glycinamide](/img/structure/B14589017.png)





